molecular formula C20H23N3O3S2 B2835607 4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 898351-90-1

4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2835607
CAS No.: 898351-90-1
M. Wt: 417.54
InChI Key: SXVNTCBAIOACSA-MRCUWXFGSA-N
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Description

4-(Dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a structurally complex benzamide derivative featuring a dihydrobenzothiazole core fused with a benzamide moiety. Key structural attributes include:

  • A (2Z)-configured imine bond in the dihydrobenzothiazole ring, critical for stereochemical stability .
  • A 3-propyl substituent on the benzothiazole ring, contributing to lipophilicity.
  • A 4-(dimethylamino)benzamide group, which may modulate electronic properties and solubility.

Properties

IUPAC Name

4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-5-12-23-17-11-10-16(28(4,25)26)13-18(17)27-20(23)21-19(24)14-6-8-15(9-7-14)22(2)3/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNTCBAIOACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: Starting with a substituted aniline, the benzothiazole core can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 4-(dimethylamino)benzoic acid under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole ring, leading to different reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the dimethylamino position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous benzamide and heterocyclic derivatives:

Compound Name Core Structure Key Substituents/Functional Groups Synthesis Method Key Properties/Applications References
Target Compound Dihydrobenzothiazole-Benzamide 6-Methanesulfonyl, 3-propyl, 4-(dimethylamino)benzamide Not explicitly stated (likely coupling) Potential electronic modulation via substituents; Z-configuration stabilizes geometry
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide 3-Methyl, 2-hydroxy-1,1-dimethylethyl Acylation of 3-methylbenzoyl chloride N,O-bidentate directing group for metal-catalyzed C–H functionalization
(E)-4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-N-Phenyl Benzamide Thiazolidinedione-Benzamide Dioxothiazolidine, phenyl Carbodiimide coupling (EDC/HOBt) Intermediate for pharmaceuticals; reactive dioxo group
N-[(2Z,4Z)-4-Benzylidene-6-Chloro-Dihydropyrido[2,3-d][1,3]Thiazin-2-Ylidene]Benzamide Dihydropyridothiazine-Benzamide Chloro, benzylidene, Z-configured imine Not detailed Structural studies via X-ray crystallography; chloro substituent enhances stability

Key Observations :

Electronic Effects: The target compound’s methanesulfonyl group is more electron-withdrawing than the hydroxyl group in ’s compound, which could reduce nucleophilicity but enhance electrophilic aromatic substitution reactivity .

Stereochemical and Structural Features :

  • The (2Z)-configuration in the target compound aligns with the stereochemistry observed in ’s dihydropyridothiazine derivative, suggesting shared stability from conjugated systems .
  • The dihydrobenzothiazole core differs from ’s thiazolidinedione, with the former offering rigidity and the latter providing a reactive dioxo group for further functionalization .

’s acylation method could also serve as a reference for similar derivatives .

Structural and Analytical Insights

  • X-ray Crystallography : Both and highlight the use of X-ray diffraction for structural validation. The target compound’s Z-configuration and substituent arrangement could be confirmed via similar methods, likely employing SHELX software for refinement .
  • Spectroscopic Characterization : NMR and IR data (as in ) would elucidate electronic environments, particularly the methanesulfonyl group’s impact on adjacent protons .

Q & A

Q. What are the critical steps in synthesizing 4-(dimethylamino)-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how is purity ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Amidation: Coupling benzamide derivatives with thiazole intermediates under reflux conditions (ethanol, glacial acetic acid catalyst) .
  • Functionalization: Introducing methanesulfonyl and dimethylamino groups via nucleophilic substitution or oxidation .
  • Purification: High-Performance Liquid Chromatography (HPLC) or column chromatography is used to isolate the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Identifies hydrogen/carbon environments (e.g., Z-configuration of the benzothiazole ring, dimethylamino proton splitting) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • High-Resolution MS (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 475.18) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

  • Temperature Control: Maintain 60–80°C during amidation to avoid side reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalytic Additives: Use triethylamine to neutralize HCl byproducts in substitution reactions .
  • Design of Experiments (DoE): Statistical methods like factorial design minimize trial runs while optimizing variables (e.g., solvent ratio, reaction time) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Comparative Assays: Replicate experiments under standardized conditions (e.g., cell line selection, IC₅₀ protocols) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., propyl vs. allyl groups) to test hypotheses about activity determinants .
  • Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features with reported bioactivity .

Q. How can researchers design experiments to investigate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification: Use affinity chromatography or Surface Plasmon Resonance (SPR) to identify binding proteins .
  • Kinetic Studies: Monitor enzyme inhibition (e.g., fluorescence-based assays) to determine inhibition constants (Kᵢ) .
  • Metabolomic Profiling: LC-MS/MS tracks metabolic stability and degradation pathways in vitro .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Methodological Answer:

  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post-Hoc Tests: Compare efficacy across multiple derivatives (e.g., Tukey’s HSD for pairwise comparisons) .
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets linking structural features to activity .

Q. How should researchers address discrepancies in computational vs. experimental solubility data?

Methodological Answer:

  • In Silico Refinement: Adjust force field parameters in software like COSMO-RS to better predict solvent interactions .
  • Experimental Validation: Use shake-flask methods with HPLC quantification under physiologically relevant conditions (pH 7.4, 37°C) .

Structural and Functional Modifications

Q. What functional group modifications enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • Sulfonyl Group Replacement: Substitute methanesulfonyl with trifluoromethanesulfonyl to improve metabolic stability .
  • Propyl Chain Optimization: Introduce cyclopropyl or fluoroalkyl groups to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. How can researchers validate the Z-configuration of the benzothiazole ring?

Methodological Answer:

  • NOE NMR Experiments: Detect spatial proximity between protons on the benzamide and benzothiazole moieties .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry (e.g., C=C bond geometry) .

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